
2-(Phenyliodonio)benzoate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenyliodonio)benzoate hydrate is a white crystalline powder. It belongs to the class of diaryliodonium salts that are used extensively in organic synthesis as mild and efficient oxidants. Its molecular formula is C13H11IO3 , with an average mass of 342.129 Da and a monoisotopic mass of 341.975281 Da .
Molecular Structure Analysis
The molecular structure of 2-(Phenyliodonio)benzoate hydrate consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H .Scientific Research Applications
Potential Applications
While specific applications in scientific research were not detailed in the search results, compounds like “2-(Phenyliodonio)benzoate hydrate” are often used in:
Research and Development
Scientists may explore its use in multi-component reactions (MCRs), as precursors for aligning heteroaryl compounds, and as useful benzyne precursors .
Commercial Availability
The compound is available for purchase from various chemical suppliers, indicating its relevance and utility in research and industrial applications .
Safety and Hazards
The safety data sheet for a similar compound, Phenyl benzoate, indicates that it is harmful if swallowed and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .
Mechanism of Action
Target of Action
It is known to be a useful benzyne precursor .
Mode of Action
The compound acts as a photoacid generator (PAG). Upon UV irradiation, the PAG gets photolyzed, lowering the pH by approximately 3 units . This change in pH can trigger various chemical reactions or transformations.
Biochemical Pathways
Upon UV irradiation, the compound can induce a significant drop in pH, potentially affecting biochemical processes that are pH-dependent .
Result of Action
Upon UV irradiation, 2-(Phenyliodonio)benzoate hydrate induces a sol to gel transition in certain systems. This transition is characterized by a change from a low, water-like viscosity to an infinite viscosity and yield stress . The yield stress of the resulting photogel is sufficiently high to support the weight of small objects .
Action Environment
The action of 2-(Phenyliodonio)benzoate hydrate is influenced by environmental factors such as light and pH. UV light is necessary for the photolysis of the compound, which triggers a drop in pH and subsequent chemical reactions . Additionally, the compound’s action can be reversed by increasing either the pH or the surfactant content .
properties
IUPAC Name |
2-phenyliodoniobenzoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2.H2O/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCFFVMWVHFFSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342795 |
Source


|
| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenyliodonio)benzoate hydrate | |
CAS RN |
96195-89-0 |
Source


|
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96195-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes diphenyliodonium-2-carboxylate monohydrate useful in the development of photoresponsive materials?
A: Diphenyliodonium-2-carboxylate monohydrate functions as a photoacid generator (PAG). [, ] Upon exposure to UV light, it undergoes photolysis, generating acidic species. This characteristic is crucial in developing photoresponsive materials as the released acid can trigger further chemical reactions or alter the physical properties of the surrounding environment.
Q2: Beyond its role in photogelling, are there other applications for diphenyliodonium-2-carboxylate monohydrate?
A: Yes, diphenyliodonium-2-carboxylate monohydrate plays a key role as an intermediate in the synthesis of complex organic molecules. [] For instance, it's a crucial component in the preparation of 1,2,3,4-tetraphenylnaphthalene, showcasing its versatility beyond photoresponsive materials.
Q3: What analytical techniques help elucidate the mechanism of photogelation induced by diphenyliodonium-2-carboxylate monohydrate?
A: Small-angle neutron scattering (SANS) provides valuable insights into the structural changes occurring during photogelation. [] By analyzing the scattering patterns, researchers can deduce the arrangement of laponite nanoparticles before and after UV irradiation, shedding light on the mechanism of network formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1370772.png)

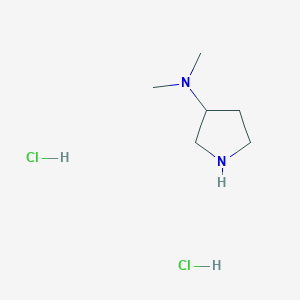
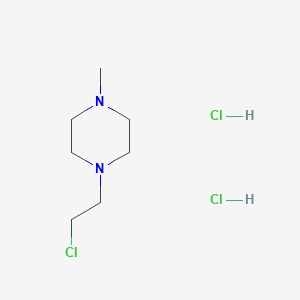
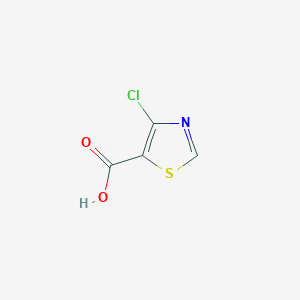
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid](/img/structure/B1370788.png)
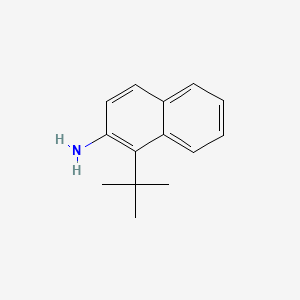
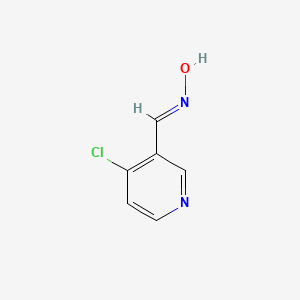
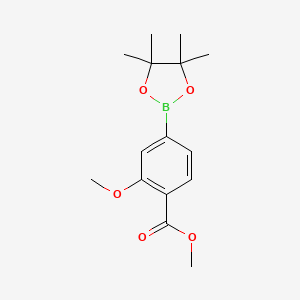

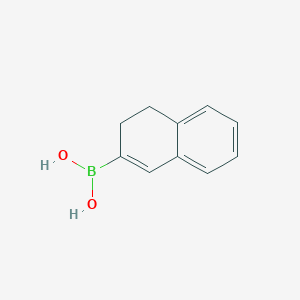
![Dibenzo[b,d]furan-3-sulfonyl chloride](/img/structure/B1370798.png)
![1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B1370800.png)